![molecular formula C19H28O3 B13843754 11-Oxo Etiocholanolone-d4](/img/structure/B13843754.png)
11-Oxo Etiocholanolone-d4
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Overview
Description
11-Oxo Etiocholanolone-d4 is a metabolite of testosterone and cortisol. It is a labeled compound used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Oxo Etiocholanolone-d4 involves multiple steps, starting from cortisol or testosterone. The compound is formed through intermediates such as cortisone and tetrahydrocortistone when derived from cortisol, and 5β-11-keto dihydrotestosterone and 3α-11-keto etiocholanediol when derived from testosterone .
Industrial Production Methods
Industrial production of this compound typically involves enzymatic hydrolysis and solvolytic cleavage of steroid glucuronides and sulfates. These processes are followed by purification steps using techniques such as liquid chromatography and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
11-Oxo Etiocholanolone-d4 undergoes various chemical reactions, including:
Oxidation: Conversion to 11-keto derivatives.
Reduction: Formation of 11β-hydroxy derivatives.
Substitution: Reactions involving the replacement of functional groups
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, ethyl acetate, and β-glucuronidase. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include 11-keto testosterone, 11β-hydroxy-androsterone, and 11β-hydroxy-etiocholanolone .
Scientific Research Applications
Analytical Chemistry and Metabolomics
11-Oxo Etiocholanolone-d4 serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of steroid hormones in biological samples. Its deuterated nature allows for precise measurements by compensating for variability during sample preparation and analysis.
Case Study: Metabolomic Profiling
A study utilized non-targeted LC-MS to analyze urine samples from patients undergoing testosterone therapy. The findings highlighted significant increases in the excretion of 11-oxo etiocholanolone and its derivatives, demonstrating the utility of this compound as a reliable marker for monitoring steroid metabolism .
Endocrine Disorders and Clinical Diagnostics
Research indicates that this compound can be instrumental in diagnosing and understanding various endocrine disorders. It aids in assessing adrenal function and steroidogenesis pathways.
Case Study: Congenital Adrenal Hyperplasia
In patients with congenital adrenal hyperplasia (CAH), the measurement of urinary excretion levels of 11-oxo etiocholanolone provides insights into the alternative androgen synthesis pathway. A study reported that patients treated with modified-release glucocorticoids exhibited altered levels of this metabolite, which correlated with their clinical symptoms .
Anti-Doping Testing
The compound is also significant in the field of sports medicine for anti-doping purposes. Its presence can indicate the use of exogenous steroids, providing a tool for regulatory bodies to detect doping violations.
Case Study: Doping Control
Research has shown that measuring urinary levels of 11-oxo etiocholanolone can help differentiate between natural and synthetic steroid use. This application is critical for maintaining fair competition in sports .
Research on Psychiatric Disorders
Emerging studies suggest potential links between steroid metabolites like this compound and psychiatric conditions such as schizophrenia. Investigations into steroidomic profiles have revealed altered levels of various steroids, including 11-oxo derivatives, which may relate to disease pathophysiology .
Case Study: Schizophrenia
A study involving male patients with schizophrenia demonstrated significant differences in steroid metabolism compared to controls, suggesting that monitoring these metabolites could aid in understanding hormonal influences on mental health .
Summary of Applications
Application Area | Description | Key Findings/Insights |
---|---|---|
Analytical Chemistry | Internal standard for LC-MS/MS | Enhances accuracy in steroid hormone quantification |
Endocrine Disorders | Diagnostic tool for adrenal function | Correlates metabolite levels with clinical symptoms |
Anti-Doping Testing | Detection of synthetic steroid use | Differentiates between natural and synthetic steroids |
Psychiatric Research | Links between steroid metabolism and mental health | Altered profiles observed in psychiatric patients |
Mechanism of Action
The mechanism of action of 11-Oxo Etiocholanolone-d4 involves its interaction with enzymes such as 11β-hydroxysteroid dehydrogenase. This interaction inhibits the production of cortisol, thereby affecting various physiological processes. The compound also acts as a positive allosteric modulator of the GABA A receptor, exhibiting anticonvulsant effects .
Comparison with Similar Compounds
Similar Compounds
Etiocholanolone: A major metabolite of testosterone with similar properties.
11-Keto Testosterone: Another metabolite involved in steroid metabolism.
11β-Hydroxy-Androsterone: A related compound formed through reduction reactions .
Uniqueness
11-Oxo Etiocholanolone-d4 is unique due to its labeled nature, making it highly useful in tracing and quantifying steroid metabolism in various research applications. Its ability to inhibit cortisol production and modulate GABA A receptors also sets it apart from other similar compounds .
Properties
Molecular Formula |
C19H28O3 |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
(3R,5R,8S,9S,10S,13S,14S)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,5,6,7,8,9,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-11,17-dione |
InChI |
InChI=1S/C19H28O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-14,17,20H,3-10H2,1-2H3/t11-,12-,13+,14+,17-,18+,19+/m1/s1/i7D2,9D2 |
InChI Key |
IUNYGQONJQTULL-RVIUYABFSA-N |
Isomeric SMILES |
[2H]C1(C[C@]2([C@H](CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CCC4=O)C)C([C@@H]1O)([2H])[2H])C)[2H] |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4=O)C)O |
Origin of Product |
United States |
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